molecular formula C11H19Cl B13233734 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

Cat. No.: B13233734
M. Wt: 186.72 g/mol
InChI Key: IYKTUXQRQARZAO-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is a strained hydrocarbon compound of significant research interest due to its unique structural framework. The molecule features a norbornane (bicyclo[2.2.1]heptane) core, a classic structure known for its ring strain and thermodynamic energy, which is further functionalized with a tertiary alkyl chloride group. This combination makes it a valuable intermediate in synthetic organic chemistry, particularly for developing novel high-energy materials and fuels. Research into similar strained hydrocarbons, such as 2,2'-bis(bicyclo[2.2.1]heptane) (BBH), has demonstrated their potential as high-performance components in combustion applications and liquid rocket fuels due to their high energy density . The presence of the chloro-substituent on the alkyl chain provides a reactive site for further chemical transformations, including nucleophilic substitution and metal-catalyzed coupling reactions, enabling the synthesis of more complex molecular architectures. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

2-(1-chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19Cl/c1-11(2,7-12)10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3

InChI Key

IYKTUXQRQARZAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as a Core Step

The initial step typically involves reacting cyclopentadiene with suitable acyclic olefins (e.g., 2-butene, 1-butene) to form bicyclo[2.2.1]heptene derivatives. This reaction is catalyzed by Lewis acids or proceeds thermally under controlled conditions.

Isomerization to Functionalized Bicyclo[2.2.1]heptane

Post-cycloaddition, isomerization catalysts (acidic or thermal) are employed to convert the unsaturated bicyclo[2.2.1]heptene derivatives into saturated or selectively functionalized bicyclo[2.2.1]heptanes . This step allows incorporation of various substituents, including methyl, ethyl, or chlorinated groups, at specific positions.

Specific Preparation Methods for 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane

Multi-step Synthesis via Functional Group Introduction

Step 1: Formation of the Bicyclic Core

  • React cyclopentadiene with 2-methylpropene (isobutene) or related C3-C4 olefins via Diels-Alder reaction.
  • Conditions: Elevated temperatures (~100-150°C), Lewis acid catalysts (e.g., aluminum chloride) to enhance selectivity.

Step 2: Isomerization and Functionalization

  • The resulting bicyclo[2.2.1]heptene undergoes acid-catalyzed isomerization to introduce the desired substituents.
  • Catalysts such as acidic alumina or Brønsted acids facilitate the rearrangement.

Step 3: Introduction of Chlorine and the Methylpropan-2-yl Group

  • The key step involves selective chlorination at the appropriate position, often via radical chlorination using Cl2 under controlled conditions.
  • Simultaneously or subsequently, alkylation with 2-methylpropan-2-yl halides (e.g., tert-butyl halides) can introduce the bulky substituent.

Direct Functionalization via Radical or Electrophilic Substitution

  • Radical chlorination of the bicyclic intermediate allows for regioselective chlorination at the desired position.
  • Alkylation reactions employing tert-butyl halides or related reagents under radical initiators (e.g., AIBN) can attach the 2-methylpropan-2-yl group.

Alternative Route: Starting from Chlorinated Precursors

  • Synthesize a chlorinated bicyclo[2.2.1]heptane precursor, then perform alkylation with 2-methylpropan-2-yl groups using Grignard reagents or organolithium compounds .

Process Optimization and Scale-Up Considerations

Parameter Description Typical Conditions
Reaction Temperature Diels-Alder and isomerization steps 100-250°C
Catalysts Lewis acids, Brønsted acids, radical initiators AlCl3, H2SO4, AIBN
Chlorination Radical chlorination Cl2, UV light, 0-50°C
Alkylation Using tert-butyl halides Radical or nucleophilic conditions

Notes on Purification and Characterization

  • Purification : Column chromatography, recrystallization, or distillation.
  • Characterization : NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography confirm structure and substitution pattern.

Summary of Research Findings

Source Key Findings Relevance to Target Compound
Patent WO2021026273A1 Scaleable synthesis of polyketides via alkene metathesis and related reactions Demonstrates scalable methods for bicyclic compounds
EvitaChem Multi-step synthesis involving Diels-Alder and isomerization for bicyclo[2.2.1] derivatives Provides detailed multi-step pathways applicable to functionalized derivatives
Patent EP1254882A1 Reaction of acyclic olefins with cyclopentadiene, isomerization, and functionalization Offers scalable, economical routes for functionalized bicyclo[2.2.1]heptanes

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Substitution: Formation of alcohols or amines depending on the nucleophile used.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane depends on its interactions with molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The branched 1-chloro-2-methylpropan-2-yl group in the target compound introduces greater steric hindrance compared to simpler substituents like chlorine or bromomethyl. This may reduce nucleophilic substitution rates but enhance thermal stability .
  • Halogen Reactivity : Bromine (in 2-(Bromomethyl)bicyclo[2.2.1]heptane) offers higher leaving-group ability than chlorine, making it more reactive in SN2 reactions .
  • Fluorinated Derivatives : 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane demonstrates unique electronic properties due to fluorine’s electronegativity, suggesting applications in specialty polymers .

Physical and Chemical Properties

Property 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane exo-2-Chloronorbornane 2-(Bromomethyl)bicyclo[2.2.1]heptane
Boiling Point (°C) ~250–280 (estimated) 170–175 210–220
Density (g/cm³) ~1.2 (estimated) 1.08 1.45
Solubility Low in water; soluble in organic solvents Similar Similar
Stability High (due to bicyclic framework) Moderate Moderate

Notable Trends:

  • The target compound’s higher molecular weight and branched substituent likely increase boiling point and density compared to simpler derivatives.
  • All bicyclo[2.2.1]heptane derivatives exhibit low water solubility, typical of hydrophobic bicyclic systems.

Pharmaceuticals

  • Target Compound: Potential as a rigid scaffold for drug candidates, similar to LMV-6015 and AMG 221, which utilize bicyclo[2.2.1]heptane cores for conformational control .
  • exo-2-Chloronorbornane: Used in stereochemical studies to model enzyme-substrate interactions (e.g., α-chymotrypsin) .
  • Pharmaceutical Derivatives: (1R,2S,4R)-(−)-2-[(2′-N,N-Dimethylamino)ethoxy] derivatives demonstrate high purity requirements (<0.2% impurities) for therapeutic use .

Polymer Additives

  • Bicyclo[2.2.1]heptane derivatives with bulky substituents (e.g., 2-methylpropan-2-yl) show promise as high-temperature-stable plasticizers, outperforming non-bicyclic analogs like dibutyl phthalate .

High-Energy Materials

  • Theoretical studies suggest nitramine-substituted bicyclo[2.2.1]heptane derivatives exhibit favorable detonation velocities (~9,000 m/s) and low impact sensitivity, though the target compound’s performance remains unexplored .

Biological Activity

The compound 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is a bicyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is C10H17ClC_{10}H_{17}Cl, with a molecular weight of approximately 172.69 g/mol. The compound features a bicyclic heptane structure, which contributes to its unique chemical properties and biological interactions.

1. Genotoxic Effects

Research has indicated that compounds related to bicyclo[2.2.1]heptanes can exhibit genotoxic effects. A study on bicyclo[2.2.1]heptane derivatives revealed that certain derivatives caused an SOS response in bacterial cells, indicating DNA damage without showing alkylating effects at specific concentrations . This suggests that while the compound may induce stress responses in cells, it does not directly alkylate DNA.

2. Potassium Channel Modulation

Another significant area of research involves the modulation of potassium channels by bicyclo[2.2.1]heptane derivatives. A series of studies have reported that N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides exhibit selective activity on KCNQ channels (K(v)7.2 and K(v)7.4). The best-performing derivative in these studies showed an EC(50) of 230 nM for KCNQ2 and 510 nM for KCNQ4, highlighting its potential as a tool for studying neuronal activity regulation .

3. Cytotoxicity Studies

Cytotoxicity assessments have shown that certain concentrations of bicyclo[2.2.1]heptane derivatives can lead to significant decreases in cellular luminescence, indicating cytotoxic effects on bacterial cells . For instance, concentrations as low as 10 g/l were noted to cause statistically significant reductions in luminescence, suggesting a dose-dependent relationship between concentration and cytotoxicity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Genotoxic EffectsInduced SOS response without alkylation
Potassium Channel ModulationEC(50) values: KCNQ2 - 230 nM, KCNQ4 - 510 nM
CytotoxicitySignificant luminescence reduction at 10 g/l

Case Study 1: Genotoxicity Assessment

In a controlled experiment assessing the genotoxic potential of bicyclo[2.2.1]heptane derivatives, researchers exposed E. coli MG1655 to varying concentrations of the compound over time. The results indicated a clear induction of the oxyR gene promoter, suggesting oxidative stress and potential DNA damage at higher concentrations (10 g/l), while lower concentrations did not elicit significant responses.

Case Study 2: Potassium Channel Activity

A research team synthesized various N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides to evaluate their effects on KCNQ channels in neuronal models. The findings demonstrated that these compounds selectively activated KCNQ channels, providing insights into their mechanisms and potential therapeutic applications for conditions related to neuronal excitability.

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